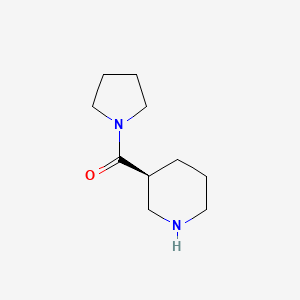![molecular formula C22H16ClF4NO3 B13728123 Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate is a complex organic compound that features a variety of functional groups, including chloro, trifluoromethyl, hydroxy, and fluorobenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation.
Coupling Reactions: The pyridine derivative is then coupled with a hydroxyphenyl ethyl group using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with 3-fluorobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino derivative.
Applications De Recherche Scientifique
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its unique chemical properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain receptors or enzymes, while the hydroxy and fluorobenzoate groups contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpyridine derivatives: Compounds with similar structural motifs used in various pharmaceutical applications.
Uniqueness
Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both trifluoromethyl and chloro groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H16ClF4NO3 |
|---|---|
Poids moléculaire |
453.8 g/mol |
Nom IUPAC |
methyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl]-3-fluorobenzoate |
InChI |
InChI=1S/C22H16ClF4NO3/c1-31-21(30)13-6-7-15(18(24)9-13)16(8-12-4-2-3-5-19(12)29)20-17(23)10-14(11-28-20)22(25,26)27/h2-7,9-11,16,29H,8H2,1H3 |
Clé InChI |
YKQUWNJXDKCORO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


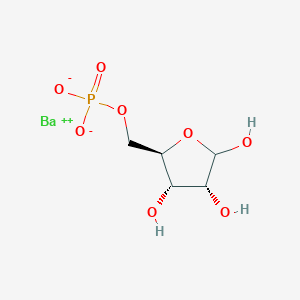

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
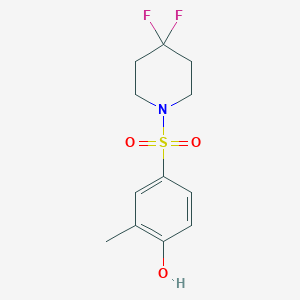

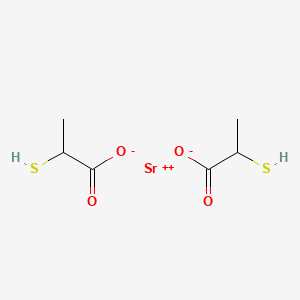

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
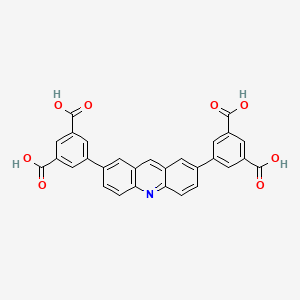
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)

